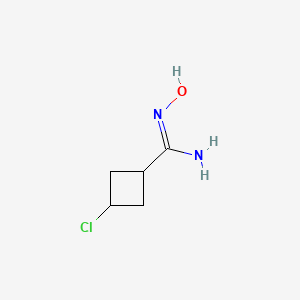
3-Chloro-N'-hydroxycyclobutane-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N’-hydroxycyclobutane-1-carboximidamide is a chemical compound with the molecular formula C₅H₉ClN₂O It is known for its unique structure, which includes a cyclobutane ring substituted with a chlorine atom and a hydroxycarboximidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-hydroxycyclobutane-1-carboximidamide typically involves the reaction of cyclobutanone with hydroxylamine hydrochloride to form cyclobutanone oxime. This intermediate is then chlorinated using thionyl chloride to yield the desired compound. The reaction conditions generally include:
Cyclobutanone oxime formation: Cyclobutanone and hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Chlorination: Thionyl chloride in an inert solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for 3-Chloro-N’-hydroxycyclobutane-1-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.
化学反応の分析
Types of Reactions
3-Chloro-N’-hydroxycyclobutane-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
3-Chloro-N’-hydroxycyclobutane-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-N’-hydroxycyclobutane-1-carboximidamide involves its interaction with molecular targets through its functional groups. The hydroxycarboximidamide group can form hydrogen bonds and interact with enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate biological pathways and exert specific effects.
類似化合物との比較
Similar Compounds
- 3-Chlorocyclobutanone
- N-Hydroxycyclobutane-1-carboximidamide
- Cyclobutanone oxime
Uniqueness
3-Chloro-N’-hydroxycyclobutane-1-carboximidamide is unique due to the presence of both a chlorine atom and a hydroxycarboximidamide group on the cyclobutane ring
特性
IUPAC Name |
3-chloro-N'-hydroxycyclobutane-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O/c6-4-1-3(2-4)5(7)8-9/h3-4,9H,1-2H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHFWLPORNTLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1Cl)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














